
2,6-Difluorophenylmethanol-d2
Overview
Description
2,6-Difluorophenylmethanol-d2 is a deuterated compound with the molecular formula C7H4D2F2O and a molecular weight of 146.13 g/mol. This compound is a derivative of 2,6-difluorophenylmethanol, where the hydrogen atoms on the methanol group are replaced with deuterium atoms. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
It’s worth noting that difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively .
Pharmacokinetics
Its solubility in various solvents such as acetone, cdcl3, dichloromethane, and methanol suggests that it may have good bioavailability .
Result of Action
It’s worth noting that similar compounds have been used in various research contexts, suggesting that they may have significant biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, 2,6-Difluorophenylmethanol-d2 is recommended to be stored at 2-8°C, suggesting that it may be sensitive to temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluorophenylmethanol-d2 can be synthesized from methyl 2,6-difluorobenzoate through a reduction reaction using deutero lithium aluminium hydride in tetrahydrofuran (THF) at 0°C. The reaction involves the following steps :
- Dissolve 2.0 g of methyl 2,6-difluorobenzoate (11.6 mmol) in 40 ml of THF at 0°C.
- Slowly add 23.2 ml of 1 M lithium aluminium deuteride solution in THF (23.2 mmol).
- Stir the mixture for 45 minutes.
- Add 1.2 ml of water, followed by 1.2 ml of 2 N aqueous sodium hydroxide solution, and then 2.3 ml of water.
- Filter off the resulting precipitate and wash it well with THF.
- Concentrate the filtrate to obtain 1.77 g of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reduction reactions using deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorophenylmethanol-d2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the hydroxyl group to a methyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 2,6-Difluorobenzaldehyde or 2,6-difluorobenzoic acid.
Reduction: 2,6-Difluorotoluene.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
2,6-Difluorophenylmethanol-d2 is utilized in several scientific research fields:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the synthesis of fluorinated compounds with unique properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenylmethanol: The non-deuterated version of the compound.
2,4-Difluorophenylmethanol: A similar compound with fluorine atoms at different positions on the phenyl ring.
2,6-Dichlorophenylmethanol: A compound with chlorine atoms instead of fluorine.
Uniqueness
2,6-Difluorophenylmethanol-d2 is unique due to its deuterium labeling, which provides distinct advantages in isotopic labeling studies. The presence of deuterium allows for more precise tracking and analysis of the compound in various chemical and biological processes, making it a valuable tool in research and development.
Biological Activity
2,6-Difluorophenylmethanol-d2 is a deuterated derivative of 2,6-difluorophenylmethanol, a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. The incorporation of deuterium (d2) enhances the compound's stability and allows for more precise studies in metabolic pathways and pharmacokinetics.
Basic Chemical Data
Property | Value |
---|---|
Molecular Formula | C7H6F2O (deuterated) |
Molecular Weight | Approximately 160.13 g/mol |
CAS Number | 1613439-58-9 |
IUPAC Name | 2,6-Difluorobenzyl alcohol-d2 |
Structure
The structure of this compound features two fluorine atoms attached to the aromatic ring, which may influence its biological activity by altering electronic properties and steric factors. The deuterated hydroxyl group contributes to its stability in biological systems.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : In vitro studies have indicated potential efficacy against certain bacterial strains.
- Anticancer Properties : Research has shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorinated phenols, including this compound. The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Studies : In a recent investigation into the anticancer effects of fluorinated compounds, this compound was tested on human cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells via caspase activation pathways .
- Pharmacokinetic Studies : The deuterated form allows for enhanced tracking in metabolic studies. Research demonstrated that deuterium labeling can significantly alter the metabolic stability of compounds, leading to prolonged circulation time in vivo .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
2,4-Difluorophenylmethanol | Moderate | Low | Less effective than its para counterpart |
Fluorinated Phenols | High | Moderate | General class; varies widely |
This compound | High | High | Enhanced stability due to deuteration |
Properties
IUPAC Name |
dideuterio-(2,6-difluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2/i4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVICICZQETYOGS-APZFVMQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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